molecular formula C2H5AlCl2 B1219992 Ethylaluminum dichloride CAS No. 563-43-9

Ethylaluminum dichloride

Cat. No. B1219992
M. Wt: 126.95 g/mol
InChI Key: UAIZDWNSWGTKFZ-UHFFFAOYSA-L
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Patent
US07691802B2

Procedure details

To a solution of 2,6-dimethyl-6-(3-methyl-but-2-enyl)-cyclohex-2-enone (5.00 g, 26.04 mmol) in toluene (40 ml) was added dropwise neat EtAlCl2 (97%, 1.5 eq., 4.96 g, 39.06 mmol). During the addition, the temperature was kept below 10° C. The brown mixture was kept at room temperature over night and was then poured on icecold saturated NH4Cl. The mixture was extracted with MTBE, washed with brine, dried (MgSO4) and concentrated in vacuo. The residue was distilled bulb to bulb to yield 4.50 g (90%) of an colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:14])[C:4]([CH3:13])([CH2:8][CH:9]=C(C)C)[CH2:5][CH2:6][CH:7]=1.C([Al](Cl)Cl)C.[NH4+].[Cl-].[C:22]1(C)[CH:27]=CC=C[CH:23]=1>>[CH:22]([C:6]12[CH2:5][C:4]([CH3:13])([CH2:8][CH2:9]1)[C:3](=[O:14])[C:2]([CH3:1])=[CH:7]2)([CH3:27])[CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C(C(CCC1)(CC=C(C)C)C)=O
Name
Quantity
4.96 g
Type
reactant
Smiles
C(C)[Al](Cl)Cl
Name
Quantity
40 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
was kept below 10° C
WAIT
Type
WAIT
Details
The brown mixture was kept at room temperature over night
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with MTBE
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled bulb to bulb

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C12C=C(C(C(CC1)(C2)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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